Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.168. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various chemical reactions and syntheses. Kappe and Roschger (1989) explored its use in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles (Kappe & Roschger, 1989). Bullock et al. (1972) described its rearrangement to produce methoxy- and cyano- derivatives of tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock, Carter, Gregory & Shields, 1972).
Synthesis via Modified Biginelli Reaction
Qing Chen, Qingjian Liu, and Haiping Wang (2012) synthesized this compound using a modified Biginelli reaction, utilizing microwave irradiation and catalysis under solvent-free conditions, highlighting an efficient synthesis method (Chen, Liu & Wang, 2012).
Oxidation Studies
The oxidation behavior of derivatives of this compound was examined by Khanina and Dubur (1982). They noted that the methyl group is oxidized to various functional groups depending on the degree of substitution and the substituent in the 5 position (Khanina & Dubur, 1982).
Thermodynamic Properties
The study of the thermodynamic properties of esters derived from this compound was conducted by Klachko et al. (2020). They used bomb calorimetry and derivative analysis to calculate enthalpies of combustion, formation, fusion, vaporization, and sublimation (Klachko et al., 2020).
Biological Activities
Sandeep Sharma et al. (2012) explored its derivatives for antimicrobial and anticancer potential, with certain derivatives showing promising results against specific bacterial strains and cancer cell lines (Sharma et al., 2012).
Molecular Structure Analysis
Memarian et al. (2013) conducted an X-ray crystal structure analysis and quantum chemical calculations to understand the structural and electronic characteristics of its derivatives (Memarian et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like kinesin-5 , which plays a crucial role in the separation of genetic material during mitosis .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes such as cell cycle arrest at the g2/m phase and activation of signaling pathways, which leads to cellular apoptosis .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXPYWZLXYKNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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